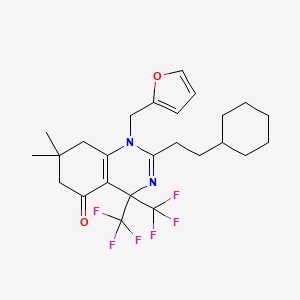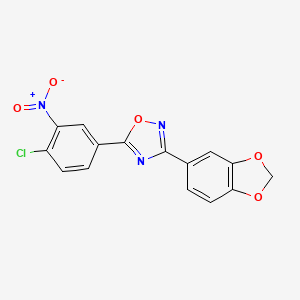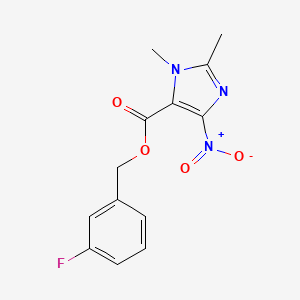![molecular formula C17H14FN5O3 B11497145 methyl 2-({[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B11497145.png)
methyl 2-({[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-({2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)BENZOATE is a complex organic compound that features a fluorophenyl group and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of the fluorophenyl-tetraazole intermediate. This intermediate is then reacted with methyl 2-aminobenzoate under specific conditions to form the final product. Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate in solvents like toluene .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
METHYL 2-({2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action for METHYL 2-({2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and tetraazole ring are key structural features that enable these interactions, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-fluorophenyl)acetate: Shares the fluorophenyl group but lacks the tetraazole ring.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Contains multiple fluorine atoms but has a different overall structure.
Uniqueness
METHYL 2-({2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)BENZOATE is unique due to the presence of both the fluorophenyl group and the tetraazole ring, which confer specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C17H14FN5O3 |
|---|---|
Molecular Weight |
355.32 g/mol |
IUPAC Name |
methyl 2-[[2-[5-(2-fluorophenyl)tetrazol-2-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C17H14FN5O3/c1-26-17(25)12-7-3-5-9-14(12)19-15(24)10-23-21-16(20-22-23)11-6-2-4-8-13(11)18/h2-9H,10H2,1H3,(H,19,24) |
InChI Key |
TZSYYZXIMCUISF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(diphenylphosphoryl)(morpholin-4-yl)methyl]-N,N-dimethylaniline](/img/structure/B11497068.png)
![3,4,5-trimethoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide](/img/structure/B11497074.png)
![1H-Pyrazole-3-carboxylic acid, 1-methyl-, 4-[[(3-chloro-4-fluorophenyl)amino]carbonyl]phenyl ester](/img/structure/B11497082.png)
![5'-[4-(Adamantan-1-YL)phenyl]-9-(morpholin-4-YL)-8-nitro-2,4,4A,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-A]quinoline-5,3'-[1,5]diazinane]-2',4',6'-trione](/img/structure/B11497089.png)
![7'-amino-2'-[(4-fluorobenzyl)sulfanyl]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B11497095.png)
![3-{4-methoxy-6-[(tetrahydrofuran-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11497098.png)

![(2Z)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B11497108.png)

![2'-amino-1'-(2,4-difluorophenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11497131.png)
![3-{[3-(Dimethylamino)propyl]amino}-5-(3-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B11497139.png)

![ethyl 4-[({(2Z)-2-[(2-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11497156.png)
